![molecular formula C7H4F2O4S B6163193 2-fluoro-5-(fluorosulfonyl)benzoic acid CAS No. 1373233-37-4](/img/structure/B6163193.png)
2-fluoro-5-(fluorosulfonyl)benzoic acid
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Overview
Description
2-fluoro-5-(fluorosulfonyl)benzoic acid is an aromatic organic compound . It is a derivative of benzoic acid, which is characterized by the presence of a carboxyl group (-COOH) attached to a benzene ring . The specific compound you’re asking about has additional fluoro and fluorosulfonyl groups attached to the benzene ring .
Synthesis Analysis
The synthesis of 2-fluoro-5-(fluorosulfonyl)benzoic acid could potentially involve a multistep reaction . One common method of synthesis for similar compounds involves the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide .Molecular Structure Analysis
The molecular structure of 2-fluoro-5-(fluorosulfonyl)benzoic acid can be represented by the formula C7H5FO2 . This indicates that the compound consists of seven carbon atoms, five hydrogen atoms, one fluorine atom, and two oxygen atoms .Scientific Research Applications
Organic Synthesis
2-Fluoro-5-(fluorosulfonyl)benzoic acid is utilized in organic synthesis, particularly in the generation of fluorosulfonyl radicals. These radicals are instrumental in the synthesis of sulfonyl fluorides, which are valuable intermediates in creating a variety of functionalized molecules . The compound’s reactivity and stability make it a preferred choice for introducing sulfonyl fluoride groups into organic molecules.
Chemical Biology
In chemical biology, sulfonyl fluorides, such as those derived from 2-Fluoro-5-(fluorosulfonyl)benzoic acid, serve as reactive probes. They are known for their biocompatibility and ability to modify amino acid residues like serine, threonine, lysine, tyrosine, cysteine, and histidine. This makes them useful for studying enzyme binding sites, substrates, and protein-protein interactions .
Drug Discovery
The compound’s derivatives are used as precursors in the synthesis of various pharmaceuticals. Its role in drug discovery is significant, as it helps in the creation of antihistamines, antidepressants, and antimicrobial agents. The unique reactivity of the fluorosulfonyl group allows for the development of novel drug candidates with improved efficacy .
Mechanism of Action
C7H3F2O5SC_7H_3F_2O_5SC7H3F2O5S
. It is a fluorinated benzoic acid derivative that has gained importance in various scientific fields due to its unique physical and chemical properties.properties
IUPAC Name |
2-fluoro-5-fluorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUODPSUJVCAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264901 |
Source
|
Record name | Benzoic acid, 2-fluoro-5-(fluorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(fluorosulfonyl)benzoic acid | |
CAS RN |
1373233-37-4 |
Source
|
Record name | Benzoic acid, 2-fluoro-5-(fluorosulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-fluoro-5-(fluorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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